molecular formula C9H8ClNO B152731 7-chloro-2,3-dihydroquinolin-4(1H)-one CAS No. 21617-15-2

7-chloro-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B152731
CAS No.: 21617-15-2
M. Wt: 181.62 g/mol
InChI Key: HOLTZTRNTRXTNX-UHFFFAOYSA-N
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Description

7-Chloro-2,3-dihydroquinolin-4(1H)-one (CAS 21617-15-2) is a bicyclic heterocyclic compound featuring a quinolinone scaffold with a chlorine substituent at position 5. Its structure consists of a partially saturated quinoline ring system, where the ketone group at position 4 and the chlorine atom at position 7 contribute to its chemical reactivity and biological activity . This compound is synthesized via cyclization reactions, such as the acid-catalyzed isomerization of substituted 2'-aminochalcones or the condensation of 3,5-dichloroaniline with acrylic acid followed by polyphosphoric acid-mediated cyclization (yield: 85%) . Applications span medicinal chemistry, including antifungal and anticancer research, due to its ability to serve as a precursor for derivatives with enhanced bioactivity .

Preparation Methods

Classical Synthetic Approaches

Conrad-Limpach Cyclization

The Conrad-Limpach method involves condensation of m-chloroaniline with diethyl oxaloacetate to form diethyl (E)-2-((3-chlorophenyl)imino)succinate, followed by pyrolytic cyclization. This yields a mixture of ethyl 7-chloro-4-hydroxyquinoline-2-carboxylate (50%) and its 5-chloro isomer (50%) . Subsequent saponification and decarboxylation produce 7-chloroquinolin-4-ol, which is treated with phosphorus oxychloride to yield 4,7-dichloroquinoline. Reduction of the dichloroquinoline intermediate with hydrogen gas over a palladium catalyst affords 7-chloro-2,3-dihydroquinolin-4(1H)-one .

Key Data:

StepReagents/ConditionsYield (%)
CyclizationReflux in diphenyl ether, 220°C50
DecarboxylationThermal decomposition, 300°C85
ReductionH₂/Pd-C, ethanol, 60°C90

Gould-Jacobs Reaction

The Gould-Jacobs route employs diethyl ethoxymethylenemalonate and m-chloroaniline to form diethyl 2-(((3-chlorophenyl)amino)methylene)malonate. Cyclization in refluxing diphenyl ether produces ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate without positional isomers . Decarboxylation and chlorination steps parallel the Conrad-Limpach method.

Advantages:

  • Eliminates isomer formation .

  • Higher regioselectivity compared to Conrad-Limpach.

Modern Modifications: W. S. Johnson Synthesis

Michael Addition and Friedel-Crafts Cyclization

W. S. Johnson’s method starts with a Michael addition of m-chloroaniline to methyl acrylate, forming methyl 3-((3-chlorophenyl)amino)propanoate. Tosylation with p-toluenesulfonyl chloride protects the amine, enabling Friedel-Crafts cyclization with AlCl₃ to yield 7-chloro-1-tosyl-2,3-dihydroquinolin-4(1H)-one . Detosylation with acetic acid and HCl produces the target compound in 93% yield .

Reaction Scheme:

  • Michael Addition:
    m-Chloroaniline+Methyl acrylateAcOHMethyl 3-((3-chlorophenyl)amino)propanoate\text{m-Chloroaniline} + \text{Methyl acrylate} \xrightarrow{\text{AcOH}} \text{Methyl 3-((3-chlorophenyl)amino)propanoate}

  • Tosylation:
    TosCl, PyridineMethyl 3-(N-tosyl-3-chlorophenylamino)propanoate\text{TosCl, Pyridine} \rightarrow \text{Methyl 3-(N-tosyl-3-chlorophenylamino)propanoate}

  • Cyclization:
    AlCl₃, CH₂Cl₂7-Chloro-1-tosyl-2,3-dihydroquinolin-4(1H)-one\text{AlCl₃, CH₂Cl₂} \rightarrow \text{7-Chloro-1-tosyl-2,3-dihydroquinolin-4(1H)-one}

  • Detosylation:
    AcOH, HCl, H₂OThis compound\text{AcOH, HCl, H₂O} \rightarrow \text{this compound}

Key Data:

StepConditionsYield (%)
Michael Addition25°C, 12 hr88
Cyclization0°C → RT, AlCl₃70
DetosylationReflux, 5 hr93

Alternative Routes via Hydroxyquinolinone Intermediates

Chlorination of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone

A patent by Mayer et al. describes synthesizing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone via Friedel-Crafts cyclization of N-(3-hydroxyphenyl)-3-chloropropionamide . Chlorination with phosphorus oxychloride converts the hydroxyl group to chloro, yielding the target compound.

Optimization:

  • POCl₃ as chlorinating agent at 80°C for 4 hr achieves 95% conversion .

  • Excess POCl₃ (3 eq.) minimizes side reactions.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Recent advancements utilize continuous flow reactors to enhance the Gould-Jacobs cyclization step. By maintaining precise temperature control (200–220°C) and reducing reaction time to 30 minutes, yields improve to 78% .

Comparative Data:

ParameterBatch ReactorFlow Reactor
Temperature220°C210°C
Reaction Time4 hr0.5 hr
Yield50%78%

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.08 (dt, J = 12.9, 8.33 Hz, 1H), 7.06–6.94 (bm, 2H), 3.52 (t, J = 6.3 Hz, 2H), 2.90 (t, J = 6.3 Hz, 2H) .

  • IR (KBr): 1725 cm⁻¹ (C=O), 1614 cm⁻¹ (C=N) .

Purity Standards

Industrial batches require ≥99% purity, achieved via recrystallization from ethanol/hexane (1:3) .

Chemical Reactions Analysis

Types of Reactions

7-chloro-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 7-chloro-2,3-dihydroquinolin-4-ol.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinolin-4-one derivatives.

    Reduction: 7-chloro-2,3-dihydroquinolin-4-ol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 7-chloro-2,3-dihydroquinolin-4(1H)-one exhibit significant antimicrobial properties. A study highlighted the synthesis of several derivatives that showed moderate to high antibacterial activity against various pathogens, including strains resistant to conventional antibiotics .

Antimalarial Properties

The compound has been investigated for its antimalarial effects. Several derivatives demonstrated potent activity against Plasmodium falciparum, with IC50 values indicating effectiveness at low concentrations (below 50 μM for some compounds) . The mechanism involves interference with the parasite's metabolic processes, suggesting potential as a lead compound for new antimalarial drugs.

Anticancer Activity

This compound has shown promise in cancer research. Studies have reported its ability to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon carcinoma) cells . The compound's effectiveness varies among different cancer types, with specific derivatives exhibiting selectivity towards certain cell lines.

Comparative Analysis of Derivatives

Compound Key Features Biological Activity
7-Chloro-2-methyl-2,3-dihydroquinolin-4(1H)-oneMethyl substitution enhances reactivityAnticancer and enzyme inhibition
7-Chloroquinoline derivativesVaried substitutions lead to diverse biological effectsAntimicrobial and antimalarial
6-Chloro-2,3-dihydroquinolin-4(1H)-oneLacks methyl substitution; distinct propertiesPotential for different interactions

Case Study 1: Antimalarial Efficacy

A study focused on synthesizing new derivatives of 7-chloroquinoline using ultrasound irradiation reported high antimalarial activity in several compounds with IC50 values below 50 μM against P. falciparum. The research emphasized the efficiency of the synthetic route and the potential for developing new antimalarial agents .

Case Study 2: Anticancer Potential

Another investigation evaluated the anticancer effects of various derivatives against multiple cancer cell lines. Compounds derived from this compound showed selective cytotoxicity towards MCF-7 cells while maintaining lower toxicity towards normal cells, indicating a promising therapeutic index .

Mechanism of Action

The mechanism of action of 7-chloro-2,3-dihydroquinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell wall synthesis or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Dihydroquinolinones

5,7-Dichloro-2,3-dihydroquinolin-4(1H)-one

  • Structure : Additional chlorine at position 3.
  • Synthesis : Derived from 3,5-dichloroaniline and acrylic acid .
  • Application: Intermediate for 4,5,7-trichloroquinoline synthesis.

7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one

  • Structure : Cyclopropyl at position 1 and fluorine at position 4.
  • Properties: Molecular formula C₁₂H₁₁ClFNO; molar mass 239.67 g/mol .
  • Application : Investigated for pharmacokinetic optimization; the cyclopropyl group may improve metabolic stability .

8-Bromo-2,3-dihydroquinolin-4(1H)-one

  • Structure : Bromine at position 6.
  • Properties: CAS 38470-29-0; molecular formula C₉H₈BrNO .
  • Comparison : Bromine’s larger atomic radius may influence crystal packing and intermolecular interactions differently than chlorine .

Aryl- and Sulfonyl-Substituted Derivatives

2-Aryl-2,3-dihydroquinolin-4(1H)-ones

  • Examples : 2-(4-Methoxyphenyl)-, 2-(2-chlorophenyl)-substituted variants.
  • Synthesis : Suzuki-Miyaura cross-coupling for C–C bond formation .
  • Activity : Demonstrated antitumor and microRNA inhibitory properties .
  • Comparison : Aryl groups at position 2 enhance π-π stacking interactions, improving binding to biological targets compared to alkyl substituents .

3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones

  • Examples : 1-Tosyl, 1-phenylsulfonyl derivatives.
  • Activity: High cytotoxicity against HL-60 and MCF-7 cancer cells (IC₅₀ < 10 µM). Compound 5a (2-ethyl-3-methylidene-1-(phenylsulfonyl)- derivative) showed 5-fold selectivity for cancer cells over normal HUVEC cells .

2,3-Dihydroquinolin-4(1H)-one Semicarbazones

  • Structure: Semicarbazone moiety appended to the quinolinone core.
  • Activity : Broad-spectrum antifungal agents against C. albicans and A. fumigatus (MIC 8–32 µg/mL), outperforming fluconazole in some cases .
  • Comparison : The semicarbazone group introduces hydrogen-bonding capacity, critical for targeting fungal cysteine proteases .

7-Chloro-2,3-dihydro-1-(2-methylbenzoyl)-4(1H)-quinolinone 4-oxime-O-sulfonic Acid

  • Application : Potent loop diuretic (M17055) inhibiting renal calcium transport .
  • Comparison: The oxime-sulfonic acid group enhances solubility and renal tubule targeting compared to non-functionalized analogs .

Biological Activity

7-Chloro-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound belonging to the quinoline family, characterized by its unique structure that includes a chlorine atom at the 7-position and a carbonyl group at the 4-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antimalarial properties.

  • Molecular Formula : C9H8ClN
  • Molecular Weight : Approximately 175.62 g/mol
  • Structure : The bicyclic structure contributes to its chemical reactivity and biological activity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets in biological systems. These interactions can lead to:

  • Antimicrobial Activity : Disruption of bacterial cell wall synthesis and interference with DNA replication.
  • Anticancer Activity : Inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • In vitro Studies : The compound demonstrated cytotoxic effects against multiple cancer cell lines, including HCT116 (colon carcinoma) and MCF-7 (breast cancer) cells. For instance, compounds derived from this compound showed IC50 values indicating significant growth inhibition (Table 1).
CompoundCell LineIC50 (µg/mL)
This compoundHCT116 (Colon)6.76
This compoundMCF-7 (Breast)14.68
This compoundHeLa (Cervical)14.53

These findings suggest that the compound may induce apoptosis through mechanisms such as caspase activation and modulation of apoptotic protein expression.

Antimalarial Activity

The compound has also been evaluated for its antimalarial properties against Plasmodium falciparum. Studies report moderate to high activity levels with IC50 values below 100 μM for several derivatives:

CompoundIC50 (µM)
Compound A<50
Compound B<100
Compound C<75

These results indicate that modifications to the quinoline structure can enhance antimalarial efficacy.

Case Studies and Research Findings

  • Synthesis and Optimization : Research has focused on synthesizing derivatives of this compound to optimize its biological activity. Various synthetic pathways have been explored to enhance its pharmacological properties while maintaining efficacy against target pathogens or cancer cells .
  • Mechanistic Studies : Molecular docking studies have been employed to understand the interactions between this compound and its biological targets. These studies reveal how the compound binds to specific enzymes or receptors involved in disease processes .
  • Comparative Analysis : When compared with similar compounds lacking the chlorine atom or carbonyl group, such as quinolin-4-one or 2,3-dihydroquinolin-4(1H)-one, it was found that the presence of these functional groups significantly enhances biological activity .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 7-chloro-2,3-dihydroquinolin-4(1H)-one?

  • Methodological Answer : Two prominent methods are:

  • Solid-Phase Synthesis : Anthranilates and bromoketones are key synthons. Primary amines immobilized on an acid-cleavable BAL linker undergo acylation, followed by bromoketone cyclization .
  • Microwave-Assisted Synthesis : A mixture of (E)-1-(2-aminophenyl)-3-(2-chloro-6,7-dimethylquinolin-3-yl)prop-2-en-1-one with InCl₃ catalyst under microwave irradiation (360 W, 5 min) yields the compound efficiently (63%) .

Q. How is this compound characterized structurally?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.99–8.18 ppm) and carbon frameworks .
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1663 cm⁻¹, NH/OH stretches at 3200–3447 cm⁻¹) .
  • Mass Spectrometry : Confirms molecular ion peaks (e.g., m/z 297 for derivatives) .
  • X-ray Crystallography : Resolves dihedral angles and π-π stacking interactions (e.g., centroid-to-centroid distance of 3.94 Å in dimers) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in synthesizing this compound?

  • Methodological Answer :

  • Catalyst Selection : InCl₃ (20 mol%) under microwave irradiation reduces reaction time (5 min vs. hours) and improves yield .
  • Solvent Systems : Dichloromethane/di-isopropylether mixtures enhance crystallization purity .
  • Temperature Control : Microwave heating (240–300°C) minimizes side reactions compared to conventional reflux .

Q. What strategies are used to analyze structure-activity relationships (SAR) for biological activity?

  • Methodological Answer :

  • Derivatization : Introduce substituents (e.g., hydrazone, oxadiazole) to the quinolinone core to assess antimicrobial potency .
  • In Vitro Assays : Test against bacterial strains (e.g., Mycobacterium tuberculosis) via minimum inhibitory concentration (MIC) measurements .
  • Computational Modeling : Dock derivatives into target enzymes (e.g., bacterial dihydrofolate reductase) to predict binding affinity .

Q. How can data contradictions in synthesis yields or biological activities be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Verify catalyst purity (e.g., InCl₃ vs. contaminated batches) and solvent dryness .
  • Analytical Validation : Use HPLC to detect impurities (<2%) that may skew biological results .
  • Meta-Analysis : Compare literature protocols (e.g., silica gel vs. Aliquat-336 in demethylation steps) to identify critical variables .

Q. Experimental Design Considerations

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Hazard Mitigation : Use fume hoods for reactions involving HCl or bromoketones (acute toxicity: Category 4) .
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent dermal/ocular exposure .
  • Waste Disposal : Neutralize acidic byproducts (e.g., from Cl⁻ release) before disposal .

Q. How can regioselectivity challenges in quinolinone functionalization be addressed?

  • Methodological Answer :

  • Directing Groups : Use –OH or –NH₂ substituents to guide electrophilic substitution at C-5 or C-7 positions .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., acetylation of –OH groups) during multi-step syntheses .

Properties

IUPAC Name

7-chloro-2,3-dihydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8ClNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLTZTRNTRXTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176007
Record name 7-Chloro-2,3-dihydro-4-quinolone
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Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21617-15-2
Record name 7-Chloro-2,3-dihydro-4(1H)-quinolinone
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Record name 7-Chloro-2,3-dihydro-4-quinolone
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Record name 7-Chloro-2,3-dihydro-4-quinolone
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Synthesis routes and methods

Procedure details

A process for the preparation of 7-chloro-1,2,3,4-tetrahydroquinolin-4-one which comprises cyclising 3-m-chloroanilinopropionic acid by means of an oleum, then desulphonating the intermediate aromatic sulphonic acids of the formula: ##STR3## (wherein n is 1 or 2) by means of dilute sulphuric acid, and then isolating the 7-chloro-1,2,3,4-tetrahydroquinolin-4-one obtained.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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